REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].Br[C:12]([CH3:19])([CH3:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14].Cl>CCOCC.[Zn]>[CH3:18][C:12]([C:4](=[O:5])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[Cl:1])([CH3:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]
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Name
|
|
Quantity
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17.5 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)(C)C
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CCOCC
|
Name
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four-necked
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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13 g
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Type
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catalyst
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Smiles
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[Zn]
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After adding dropwise about 30 ml
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Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
ADDITION
|
Details
|
the remaining solution was added dropwise over 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
under reflux
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Type
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ADDITION
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Details
|
After the completion of the dropwise addition
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 4 h
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
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to cool
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Type
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CUSTOM
|
Details
|
After partitioning
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ether (100 ml)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The mixture was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated dry solid
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (silica gel 1 kg, hexane:ethyl acetate=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(C)C(C1=C(C=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |